Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold valuable in medicinal chemistry and drug discovery. Its synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) followed by hydrogenation and Boc protection, as seen in analogous compounds .
Properties
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO2/c1-16(2,3)23-15(22)21-9-7-12(8-10-21)13-5-4-6-14(11-13)17(18,19)20/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGSISUPPHSGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylphenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The Boc group is cleaved under acidic conditions to expose the secondary amine of the piperidine ring. This step is critical for further functionalization.
| Conditions | Reagents | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | TFA (neat or in DCM) | DCM | 30 min | >85% | |
| Hydrochloric acid (HCl) | HCl (aqueous or in dioxane) | Dioxane | 2–4 h | 90–95% |
Example :
-
Deprotection with TFA yields 4-(3-(trifluoromethyl)phenyl)piperidine, which can undergo nucleophilic reactions at the amine site .
Reactions of the Piperidine Amine
The exposed amine participates in nucleophilic substitutions, acylations, and condensations.
Sulfonylation
| Reagents | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methanesulfonyl chloride | Triethylamine | DCM | 0°C to RT, 1 h | 89% | |
| Tosyl chloride | Pyridine | DCM | RT, 16 h | 91% |
Example :
-
Reaction with methanesulfonyl chloride forms the corresponding sulfonamide, enhancing solubility for pharmacological applications .
Schiff Base Formation
| Reagents | Conditions | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 2-Hydroxynaphthaldehyde | Reflux in ethanol, 4–6 h | None | 78% |
Example :
Alkylation/Acylation
| Reagents | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 82% | |
| Acetic anhydride | Pyridine | THF | 88% |
Functionalization of the Aromatic Ring
The trifluoromethyl group directs electrophilic substitution to the meta and para positions, though steric hindrance limits reactivity.
| Reaction Type | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | Low yield due to CF₃ deactivation | |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | 80°C, 12 h | Forms biaryl derivatives |
Example :
-
Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the 4-position of the phenyl ring .
Hydrolysis of the Carbamate Ester
The tert-butyl ester is resistant to mild hydrolysis but cleaved under strong acidic/basic conditions.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | HCl (aqueous) | 4-(3-(Trifluoromethyl)phenyl)piperidine | 95% | |
| NaOH/EtOH | NaOH | Piperidine carboxylic acid | 70% |
Key Considerations
Scientific Research Applications
Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable component in drug design. The piperidine ring provides a rigid structure that can interact with specific binding sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Position on Phenyl Ring: The 3-trifluoromethylphenyl substituent (target compound) offers distinct electronic and steric effects compared to 4-trifluoromethylphenyl (3f) or 2-fluoro-6-trifluoromethylphenyl (compound 64). Para-substituted analogs (e.g., 3f) may exhibit improved membrane permeability due to symmetrical electronic distribution .
Functional Group Modifications :
- Hydroxyl groups (e.g., in ) enhance hydrophilicity but may reduce metabolic stability due to susceptibility to oxidation .
- Ureido linkages () introduce hydrogen-bonding capabilities, critical for targeting enzymes like soluble epoxide hydrolase .
Chirality :
- Compounds like 5n and 5o () demonstrate the impact of stereochemistry on physical properties ([α]D²⁰ values differ significantly), which can influence pharmacokinetics and target selectivity .
Biological Activity
Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate (commonly referred to as TBC) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research sources, including data tables and case studies.
- Chemical Formula : C18H21F3N2O2
- Molecular Weight : 348.37 g/mol
- CAS Number : 634465-43-3
TBC exhibits its biological effects primarily through modulation of specific receptor pathways. Studies have indicated that it acts as an antagonist to certain proteins involved in metabolic processes, such as Retinol Binding Protein 4 (RBP4), which plays a critical role in the stabilization of Transthyretin (TTR) tetramers. This interaction is significant in the context of diseases like amyloidosis, where TTR misfolding leads to pathological conditions .
1. Antagonistic Properties
Research has shown that TBC can disrupt the RBP4-TTR complex, leading to enhanced dissociation of TTR tetramers. This dissociation is pivotal in preventing the formation of amyloid fibrils, which are implicated in various amyloid diseases .
2. Cytotoxicity and Cell Proliferation
In vitro studies have assessed the cytotoxic effects of TBC on cancer cell lines, particularly U251 glioblastoma cells. Treatment with TBC resulted in a significant reduction in cell proliferation as measured by DNA content assays, indicating its potential as an anti-cancer agent .
3. Insulin Regulation
TBC has also been evaluated for its effects on insulin signaling pathways. In experiments involving insulin-regulated induction, TBC demonstrated a capacity to enhance glucose-dependent insulinotropic polypeptide (GIP) responses, suggesting a role in managing diabetes mellitus .
Case Study 1: Glioblastoma Treatment
A study focused on U251 glioblastoma cells treated with TBC showed a decrease in cell viability and proliferation rates. The mechanism was linked to the compound's ability to modulate inositol phosphate levels, which are crucial for cell growth regulation .
Case Study 2: Metabolic Disorders
In metabolic disorder models, TBC was found to improve insulin sensitivity and regulate glucose metabolism through its interactions with GLP-1 receptors. This suggests potential applications for TBC in treating Type 2 diabetes mellitus (T2DM) .
Data Tables
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 634465-43-3 |
| Molecular Weight | 348.37 g/mol |
| Biological Activity | Antagonist of RBP4, Cytotoxicity against U251 cells, Insulin regulation |
| Study | Findings |
|---|---|
| U251 Cell Line Study | Significant reduction in cell proliferation with IC50 values indicating effective cytotoxicity |
| Metabolic Disorder Model | Enhanced insulin sensitivity and glucose metabolism regulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
